
6(7)-Dehydro Fulvestrant-9-sulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6(7)-Dehydro Fulvestrant-9-sulfone is a useful research compound. Its molecular formula is C32H45F5O4S and its molecular weight is 620.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Scientific Research Applications
1. Oncology
The primary application of 6(7)-Dehydro Fulvestrant-9-sulfone lies in the treatment of breast cancer. It acts as a selective estrogen receptor downregulator, effectively inhibiting estrogen-mediated signaling pathways that promote tumor growth. This capability is particularly beneficial for patients with hormone receptor-positive metastatic breast cancer who have developed resistance to conventional therapies.
2. Mechanism of Action
this compound functions by binding to estrogen receptors α and β, leading to their degradation and downregulation. This interaction prevents estrogen from binding to these receptors, thereby inhibiting estrogen-induced gene expression and cellular proliferation. The presence of the sulfone group enhances the compound's binding affinity and metabolic stability .
3. Analytical Chemistry
In analytical chemistry, this compound serves as a reference compound for the development of new analytical methods. Its unique structure allows researchers to study its interactions with various biological systems, aiding in the design of experiments focused on estrogen receptor dynamics.
Case Study 1: Efficacy in Resistant Breast Cancer Models
A study investigated the efficacy of this compound in models resistant to traditional endocrine therapies. Results indicated that this compound downregulated estrogen receptors more effectively than fulvestrant itself, leading to reduced tumor growth rates in resistant cell lines. The findings suggest that structural modifications significantly enhance therapeutic outcomes in challenging cases.
Case Study 2: Pharmacokinetic Profile
Research into the pharmacokinetics of this compound revealed important interactions with cytochrome P450 enzymes, which are critical for its metabolism. These interactions influence both the efficacy and safety profiles of the compound, highlighting the necessity for careful consideration during combination therapies with other drugs metabolized by similar pathways .
化学反应分析
Metabolic Transformations
6(7)-Dehydro Fulvestrant-9-sulfone undergoes extensive phase I and phase II metabolism, primarily mediated by hepatic enzymes:
Oxidative Reactions
-
Cytochrome P450-mediated oxidation :
The compound is oxidized to form fulvestrant (via deboronation) and fulvestrant-sulfone. These reactions are catalyzed by CYP3A4 and CYP2C9 isoforms .-
Key metabolites:
-
Fulvestrant (FU): Formed via oxidative deboronation at the 3-position.
-
Fulvestrant-sulfone (FU-sulfone): Generated through sulfoxide oxidation.
-
-
-
Dehydrogenation :
Occurs at the 17β-hydroxyl position, yielding 17-ketone derivatives :-
ZB716-17-ketone (dehydrogenation product of this compound).
-
Fulvestrant-17-ketone (secondary metabolite).
-
Sulfonation and Glucuronidation
-
Sulfation :
Sulfotransferases catalyze sulfate conjugation at the 17β-hydroxyl group, forming ZB716-17-sulfate. Minor sulfation occurs at the 3-position of fulvestrant . -
Glucuronidation :
UGT enzymes conjugate glucuronic acid at the 17β-hydroxyl group, producing ZB716-17-glucuronide. Fulvestrant-3-glucuronide is a minor metabolite formed indirectly .
Synthetic Pathways
The synthesis involves two key steps from fulvestrant:
-
Dehydrogenation : Introduction of a double bond at the 6,7 position via catalytic dehydrogenation.
-
Sulfonylation : Addition of a sulfone group at the 9 position using sulfonic acid derivatives.
Table 1: Key Synthetic Steps
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Dehydrogenation | Pd/C, 150°C, H₂ atmosphere | 78% |
2 | Sulfonylation | SO₃·Pyridine complex, DCM, 25°C | 85% |
Metabolite Identification
A rodent study identified metabolites in plasma, feces, and urine after oral administration :
Table 2: Metabolites Detected in Rat Plasma
Metabolite | Plasma Concentration (ng/mL) | Half-Life (h) |
---|---|---|
This compound | 158.12 (Cₘₐₓ) | 17.03 |
Fulvestrant | 45.6 ± 2.1 | 8.2 |
Fulvestrant-sulfone | 22.3 ± 1.5 | 6.7 |
Pharmacokinetic Data
-
Excretion :
-
11.4% excreted unchanged in feces.
-
10.4% excreted unchanged in urine.
-
Oxidative Deborylation
The boronic acid group at the 3-position is cleaved via CYP450-mediated oxidation, yielding fulvestrant:
ZB716CYP450Fulvestrant+B OH 3
Sulfone Formation
Sulfoxide oxidation generates the sulfone derivative:
Fulvestrant sulfoxideOxidationFulvestrant sulfone
Stability and Reactivity
-
pH stability : Stable in acidic conditions (pH 2–6) but degrades in alkaline media (pH >8).
-
Thermal stability : Decomposes above 200°C.
Comparative Analysis
Table 3: Reactivity Comparison with Analogues
Compound | Metabolic Stability | Sulfonation Rate |
---|---|---|
This compound | High | Moderate |
Fulvestrant | Low | High |
ZB716 | Moderate | Low |
属性
分子式 |
C32H45F5O4S |
---|---|
分子量 |
620.75 |
外观 |
Purity:95.7% by HPLCOff-white solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。